molecular formula C9H14O3 B14589483 (1S,5R)-5-Methyl-2-oxocyclohexyl acetate CAS No. 61592-64-1

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate

Cat. No.: B14589483
CAS No.: 61592-64-1
M. Wt: 170.21 g/mol
InChI Key: YIZGZUQIYLXENV-MUWHJKNJSA-N
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Description

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate is an organic compound belonging to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-Methyl-2-oxocyclohexyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-5-Methyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-5-Methyl-2-oxocyclohexyl propionate: Similar structure but with a propionate group instead of an acetate group.

    (1S,5R)-5-Methyl-2-oxocyclohexyl butyrate: Contains a butyrate group, leading to different chemical properties.

Uniqueness

(1S,5R)-5-Methyl-2-oxocyclohexyl acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61592-64-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(1S,5R)-5-methyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C9H14O3/c1-6-3-4-8(11)9(5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9+/m1/s1

InChI Key

YIZGZUQIYLXENV-MUWHJKNJSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)[C@H](C1)OC(=O)C

Canonical SMILES

CC1CCC(=O)C(C1)OC(=O)C

Origin of Product

United States

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